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molecular formula C8H13NO3 B8795323 Methyl 4-formylpiperidine-1-carboxylate

Methyl 4-formylpiperidine-1-carboxylate

Cat. No. B8795323
M. Wt: 171.19 g/mol
InChI Key: CRPZGXDAOCLHPF-UHFFFAOYSA-N
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Patent
US08377964B2

Procedure details

4-Hydroxymethylpiperidine-1-carboxylic acid methyl ester (34.7 g, 1.0 eq) was dissolved in dichloromethane and cooled to 0-10° C. A solution of sodium bicarbonate (2.35 g, 0.14 eq) and sodium bromide (2.40 g, 0.10 eq) in water (100 mL) was added over 15 min while maintaining the temperature at 0-10° C. 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical (TEMPO) (0.32 g, 0.01 eq) was added to the mixture, followed by 10-13% w/v sodium hypochlorite solution (135 mL, 1.1 eq) over 1 h with good agitation while maintaining the temperature at 0-10° C. After the reaction was complete, the layers were separated and the organic layer washed with water (150 mL) and dried over sodium sulfate (30 g, 1 w/w eq). The solvent was removed by distillation to provide the title intermediate. (31.0 g, 90% yield)
Quantity
34.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
135 mL
Type
reactant
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([N:5]1[CH2:10][CH2:9][CH:8]([CH2:11][OH:12])[CH2:7][CH2:6]1)=[O:4].C(=O)(O)[O-].[Na+].[Br-].[Na+].Cl[O-].[Na+]>ClCCl.O>[CH3:1][O:2][C:3]([N:5]1[CH2:6][CH2:7][CH:8]([CH:11]=[O:12])[CH2:9][CH2:10]1)=[O:4] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
34.7 g
Type
reactant
Smiles
COC(=O)N1CCC(CC1)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.35 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
2.4 g
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
135 mL
Type
reactant
Smiles
Cl[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 0-10° C
ADDITION
Type
ADDITION
Details
2,2,6,6-Tetramethyl-1-piperidinyloxy free radical (TEMPO) (0.32 g, 0.01 eq) was added to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 0-10° C
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic layer washed with water (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate (30 g, 1 w/w eq)
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation

Outcomes

Product
Name
Type
product
Smiles
COC(=O)N1CCC(CC1)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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